molecular formula C₂₀H₇D₈BrN₆O B1140965 依曲韦林-d8 CAS No. 1142096-06-7

依曲韦林-d8

货号 B1140965
CAS 编号: 1142096-06-7
分子量: 443.33
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .


Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .


Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.

科学研究应用

Bladder Cancer Therapy

Etravirine-d8 shows promise as a therapeutic agent for bladder cancer. Research has indicated that Etravirine, from which Etravirine-d8 is derived, exhibits significant efficacy against UM-UC-5 bladder cancer cells . It has been observed to have the lowest IC50 value among tested drugs, suggesting potent inhibitory effects on cancer cell growth. The potential for repurposing Etravirine in bladder cancer therapy opens new avenues for treatment, particularly in personalized medicine approaches .

CK1ε Inhibition for Antineoplastic Therapy

Etravirine has been identified as a potential inhibitor of casein kinase 1 epsilon (CK1ε), a key regulator in WNT/β-catenin pathways linked to tumor progression . As a result, Etravirine-d8 could be instrumental in the development of antineoplastic therapies, providing a new pharmacophore model for targeting CK1ε and potentially serving as an antineoplastic agent .

HIV Treatment

Etravirine-d8 is a labeled derivative of Etravirine, which is used in the treatment of HIV-1 infection. It is particularly effective in patients who have experienced treatment with other antiretroviral agents . Etravirine-d8 could be used in pharmacokinetic studies and drug monitoring, enhancing the understanding of drug behavior in the body and optimizing HIV treatment regimens .

Personalized Medicine

The application of Etravirine-d8 in personalized medicine is based on its potential for repurposing in cancer therapy. Its efficacy and synergistic effects when combined with other drugs suggest that it could be tailored to individual patient needs, advancing the field of personalized medicine within cancer research .

Drug Repurposing

Etravirine-d8’s parent compound, Etravirine, has been explored for drug repurposing opportunities, particularly as a CK1ε inhibitor . This highlights the potential of Etravirine-d8 in drug repurposing studies, where it could be evaluated for efficacy against various diseases beyond its original intended use in HIV treatment.

Pharmacokinetic and Pharmacodynamic Studies

Etravirine-d8 can be utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s action and metabolism in the body. Such studies are crucial for determining the dosage, efficacy, and safety profile of the drug, which is essential for developing new therapeutic applications .

作用机制

Target of Action

Etravirine-d8 is a deuterium-labeled variant of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of Etravirine-d8 is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

Etravirine-d8, like Etravirine, exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus within the host cell .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine-d8 is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, Etravirine-d8 prevents the conversion of viral RNA into DNA, a crucial step in the viral replication process . This action disrupts the life cycle of the virus and prevents the infection of new cells.

Pharmacokinetics

Etravirine, the non-deuterated form of Etravirine-d8, is known to have a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The primary result of Etravirine-d8’s action is the inhibition of HIV-1 replication within the host cell . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Action Environment

The action of Etravirine-d8, like other antiretroviral drugs, can be influenced by various environmental factors. These include the presence of other medications, patient adherence to the medication regimen, and the presence of drug-resistant strains of HIV-1 . Etravirine-d8 must always be used in combination with other antiretroviral drugs .

安全和危害

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

属性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine-d8

CAS RN

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。